(1H-benzimidazol-1-ylmethyl)(3-chlorophenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-benzimidazol-1-ylmethyl)(3-chlorophenyl)amine is a chemical compound that belongs to the class of benzimidazole derivatives. It is also known as BCI or Benzimidazole Compound I. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
(1H-benzimidazol-1-ylmethyl)(3-chlorophenyl)amine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor, antifungal, and antibacterial activities. Additionally, this compound has been found to be a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair. PARP-1 inhibitors have been studied as potential therapeutic agents for cancer and other diseases.
Mechanism of Action
The mechanism of action of (1H-benzimidazol-1-ylmethyl)(3-chlorophenyl)amine is not fully understood. However, it has been proposed that the compound inhibits the activity of PARP-1 by binding to its catalytic site. This leads to the accumulation of DNA damage, which can cause cell death. Additionally, (1H-benzimidazol-1-ylmethyl)(3-chlorophenyl)amine has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
(1H-benzimidazol-1-ylmethyl)(3-chlorophenyl)amine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of various cancer cell lines, including prostate, breast, and colon cancer cells. Additionally, (1H-benzimidazol-1-ylmethyl)(3-chlorophenyl)amine has been found to have antifungal and antibacterial activity, which may be useful in the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
One of the main advantages of (1H-benzimidazol-1-ylmethyl)(3-chlorophenyl)amine is its potential as a therapeutic agent for cancer and other diseases. However, there are also several limitations to its use in lab experiments. For example, the compound is relatively unstable and can decompose under certain conditions. Additionally, it may have off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for the study of (1H-benzimidazol-1-ylmethyl)(3-chlorophenyl)amine. One area of research is the development of new PARP-1 inhibitors with improved potency and selectivity. Additionally, the compound may be studied in combination with other anticancer agents to determine its potential as a combination therapy. Finally, the use of (1H-benzimidazol-1-ylmethyl)(3-chlorophenyl)amine as a tool for studying DNA repair and apoptosis may also be explored.
Synthesis Methods
The synthesis of (1H-benzimidazol-1-ylmethyl)(3-chlorophenyl)amine involves the reaction of 3-chloroaniline and o-phenylenediamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into the final product by the addition of a benzimidazole derivative. The yield of the product depends on the reaction conditions and the purity of the starting materials.
properties
IUPAC Name |
N-(benzimidazol-1-ylmethyl)-3-chloroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3/c15-11-4-3-5-12(8-11)16-9-18-10-17-13-6-1-2-7-14(13)18/h1-8,10,16H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKZFBSCQLVQJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CNC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.